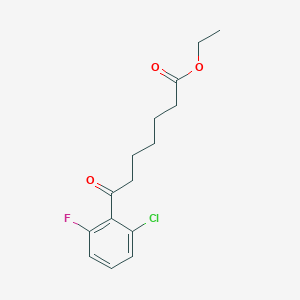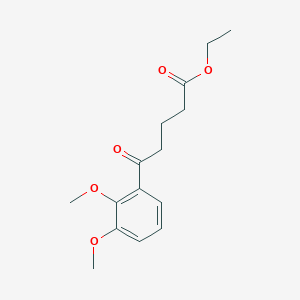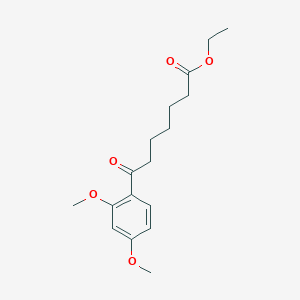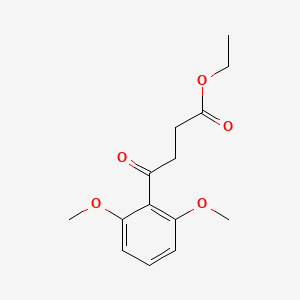
Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate is a chemical compound. Unfortunately, I couldn’t find a detailed description of this specific compound. However, I found information on a related compound, 2-Chloro-6-fluorophenylacetic acid1. It’s a solid substance stored at room temperature with a purity of 98%1.
Synthesis Analysis
The synthesis of Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate is not directly available. However, related compounds have been synthesized using various methods. For example, the synthesis of 2-(2-chloro-6-fluorophenyl)acetamides was reported, starting from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation2. Another method involves the protodeboronation of pinacol boronic esters3.Molecular Structure Analysis
The molecular structure of Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate is not directly available. However, the structure of a related compound, 2-Chloro-6-fluorobenzyl alcohol, has been reported4. It has a molecular weight of 160.573 and its IUPAC Standard InChI is InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H24.Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate are not directly available. However, related compounds have been involved in various reactions. For instance, the Sandmeyer reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate are not directly available. However, a related compound, 2-Chloro-6-fluorophenylacetic acid, is a solid substance stored at room temperature with a purity of 98%1.Wissenschaftliche Forschungsanwendungen
- Scientific Field: Medicinal Chemistry
- Application : Synthesis of Antidepressant Molecules
- Method of Application : The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium serve as catalysts in these processes .
- Results : The development of novel dual- or multi-target antidepressants is a significant area of study. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
- Scientific Field: Organic Chemistry
- Application : Sandmeyer Reaction
- Method of Application : The Sandmeyer reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
- Results : The corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be obtained, which are effectively used for the construction of biologically active compounds .
- Scientific Field: Pharmaceutical Chemistry
- Application : Synthesis of Thrombin Inhibitors
- Method of Application : The synthesis of thrombin inhibitors often involves the reaction of nitrobenzene with diethyl malonate followed by decarboxylation (in the presence of LiCl) and aromatic .
- Results : The resulting 2-(2-chloro-6-fluorophenyl)acetamides have potential applicability as thrombin inhibitors .
Safety And Hazards
The safety and hazards of Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate are not directly available. However, a related compound, 2-(4-Fluorophenyl)ethylamine, is considered hazardous. It is combustible and causes severe skin burns and eye damage5.
Zukünftige Richtungen
The future directions for the research and application of Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate are not directly available. However, the ongoing research and development in the field of organic chemistry, particularly in the synthesis and application of fluorinated compounds, suggest that there could be potential future directions in exploring the properties and applications of such compounds.
Eigenschaften
IUPAC Name |
ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFO3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBRXJCCXMWMIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














